molecular formula C9H19F2N3 B13194044 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine

3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13194044
M. Wt: 207.26 g/mol
InChI Key: HFOCAEYJWKSQOT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperazine ring substituted with dimethyl groups and a difluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 2,4-dimethylpiperazine with a difluoropropanamine derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the difluoropropanamine, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the difluoropropanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological targets, leading to modulation of their activity. The difluoropropanamine moiety can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is unique due to its combination of a piperazine ring with a difluoropropanamine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19F2N3

Molecular Weight

207.26 g/mol

IUPAC Name

3-(2,4-dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H19F2N3/c1-8-5-13(2)3-4-14(8)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3

InChI Key

HFOCAEYJWKSQOT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC(CN)(F)F)C

Origin of Product

United States

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